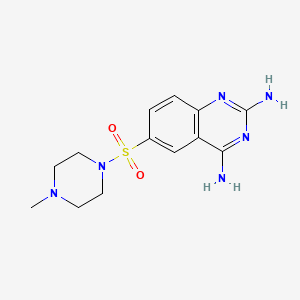

6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine

Description

6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine is a synthetic quinazoline derivative characterized by a 2,4-diaminoquinazoline core and a 4-methylpiperazine sulfonyl group at position 4. The sulfonyl-piperazine moiety enhances solubility and modulates target binding, making it a critical pharmacophore for activity optimization. Synthesis typically involves substituting the 2-position chlorine of intermediate 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazolin-4-amine (5) with 4-methylpiperazine derivatives under basic conditions, followed by characterization via ¹H/¹³C-NMR and HRMS .

Properties

CAS No. |

56044-10-1 |

|---|---|

Molecular Formula |

C13H18N6O2S |

Molecular Weight |

322.39 g/mol |

IUPAC Name |

6-(4-methylpiperazin-1-yl)sulfonylquinazoline-2,4-diamine |

InChI |

InChI=1S/C13H18N6O2S/c1-18-4-6-19(7-5-18)22(20,21)9-2-3-11-10(8-9)12(14)17-13(15)16-11/h2-3,8H,4-7H2,1H3,(H4,14,15,16,17) |

InChI Key |

WJIPXNDWOWNFHN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine typically involves multiple steps. One common method includes the reaction of quinazoline derivatives with 4-methylpiperazine-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The 4-methylpiperazine sulfonyl group in the target compound enhances solubility and may improve kinase-binding affinity compared to non-sulfonylated analogs like LCH-7749944 . Chlorination in MMV675968 derivatives (e.g., Analog 10) improves antitrypanosomal potency (IC₅₀ ~45 nM) but reduces selectivity compared to non-chlorinated analogs (e.g., Analog 7) . Polar groups (e.g., methoxy in Analog 7) maintain activity while reducing lipophilicity, contrasting with the dichlorophenyl group in Analog 10, which increases lipophilicity and potency marginally .

Antimicrobial analogs (e.g., N2-benzyl derivatives) prioritize bulkier substituents for bacterial membrane penetration, whereas antitrypanosomal derivatives favor halogenated or methoxylated groups .

Synthetic Accessibility: The target compound’s synthesis requires selective substitution at position 6 using piperazine derivatives, a strategy shared with other 2,4-diaminoquinazolines . Multi-step routes (e.g., 5-step synthesis for fluorophenyl-methylamino analogs) highlight the complexity of introducing diverse substituents .

Critical Research Findings

- Anticancer Potential: A European patent (2023) claims quinazoline-2,4-diamine derivatives, including the target compound, as candidates for cancer therapy due to kinase inhibition .

- Antimicrobial Activity : Substitutions with hydrophobic groups (e.g., benzyl, pentenyl) enhance antibacterial effects, while sulfonyl-piperazine derivatives may lack this property due to increased polarity .

- SAR Insights: Chlorine removal from the quinazoline core improves antitrypanosomal selectivity, suggesting that the target compound’s non-chlorinated structure could offer a favorable therapeutic index .

Biological Activity

6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine is a compound belonging to the quinazoline class, which is recognized for its diverse pharmacological properties. This compound features a unique combination of a sulfonamide group and a piperazine moiety that contributes to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound's structural features include:

- Quinazoline core : A bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

- Sulfonamide group : Enhances solubility and biological activity.

- Piperazine moiety : Increases bioavailability and may improve interaction with biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, this compound has shown promising results in cytotoxic assays against various cancer cell lines. The compound's structure suggests potential activity against enzymes involved in cancer progression and inflammation pathways.

A comparative analysis of similar compounds reveals the following insights:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Methyl-piperazin-1-yl)-quinazoline | Contains piperazine; lacks sulfonamide | Anticancer and anti-inflammatory |

| 2-(piperazin-1-yl)-quinazolin-4(3H)-one | Piperazine attached at different position | Antimicrobial activity |

| 6-(sulfonamide)-quinazoline derivatives | Various substituents on quinazoline core | Antiviral and anticancer properties |

The unique combination of the sulfonamide group with the piperazine moiety in this compound enhances its pharmacological profile compared to other derivatives .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Kinases : Quinazoline derivatives have been shown to inhibit specific kinases associated with cancer cell proliferation.

- Binding Affinity : Studies employing molecular docking techniques indicate that this compound can effectively bind to key residues in target enzymes, suggesting a potential for selective inhibition .

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various quinazoline derivatives on the MCF-7 breast cancer cell line using MTT assays. The results indicated that compounds with structural similarities to this compound exhibited IC50 values lower than 10 μM, indicating strong cytotoxic potential .

- Molecular Docking Studies : In another investigation, molecular docking studies revealed that substituted quinazolines demonstrated significant binding energy against the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The binding free energy values suggested that these compounds could effectively inhibit EGFR-mediated signaling pathways .

- Pharmacokinetic Properties : The physicochemical properties of this compound were assessed using computational tools. These analyses indicated favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.